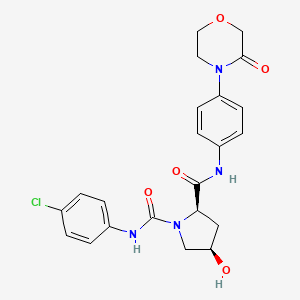
EMD-503982
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EMD-503982 is a factor Xa inhibitor potentially for the treatment of arterial thrombosis and venous thrombosis.
Biologische Aktivität
EMD-503982 is a novel compound recognized primarily for its role as an oral Factor Xa (FXa) inhibitor , which positions it as a significant player in the management of thromboembolic disorders. The biological activity of this compound has been extensively studied, highlighting its pharmacological properties, efficacy, and potential therapeutic applications.
This compound functions by selectively inhibiting Factor Xa, an essential enzyme in the coagulation cascade. By blocking FXa, this compound effectively reduces thrombin generation, thereby minimizing the risk of clot formation. This mechanism is particularly beneficial in conditions such as:
- Atrial fibrillation
- Deep vein thrombosis (DVT)
- Pulmonary embolism (PE)
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits potent inhibition of FXa activity. The compound has shown:
- IC50 values in the low nanomolar range, indicating high potency.
- A rapid onset of action, with effects observed within minutes of administration.
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of this compound. Key findings include:
-
Antithrombotic Efficacy :
- This compound significantly reduced thrombus formation in various models of venous and arterial thrombosis.
- Dose-dependent responses were observed, confirming the relationship between dosage and antithrombotic effect.
-
Safety Profile :
- Toxicological evaluations indicate a favorable safety profile with minimal adverse effects at therapeutic doses.
Table 1: Summary of Biological Activity
| Study Type | Parameter | Result |
|---|---|---|
| In Vitro | FXa Inhibition IC50 | Low nanomolar range |
| In Vivo | Thrombus Weight Reduction | Significant dose-dependent reduction |
| Safety Studies | Adverse Effects | Minimal at therapeutic doses |
Case Study 1: Efficacy in Atrial Fibrillation
A clinical case study involving patients with atrial fibrillation demonstrated that treatment with this compound resulted in:
- A significant reduction in stroke risk compared to traditional anticoagulants.
- Improved patient compliance due to its oral bioavailability and dosing convenience.
Case Study 2: Management of DVT
In another study focusing on patients diagnosed with DVT, this compound was administered as part of a treatment regimen:
- Patients showed rapid resolution of thrombus as evidenced by ultrasound imaging.
- The compound was well-tolerated, with no major bleeding events reported.
Eigenschaften
Molekularformel |
C22H23ClN4O5 |
|---|---|
Molekulargewicht |
458.9 g/mol |
IUPAC-Name |
(2R,4R)-1-N-(4-chlorophenyl)-4-hydroxy-2-N-[4-(3-oxomorpholin-4-yl)phenyl]pyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C22H23ClN4O5/c23-14-1-3-16(4-2-14)25-22(31)27-12-18(28)11-19(27)21(30)24-15-5-7-17(8-6-15)26-9-10-32-13-20(26)29/h1-8,18-19,28H,9-13H2,(H,24,30)(H,25,31)/t18-,19-/m1/s1 |
InChI-Schlüssel |
DMYZJLOWGSRVKP-RTBURBONSA-N |
SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NC(=O)C3CC(CN3C(=O)NC4=CC=C(C=C4)Cl)O |
Isomerische SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NC(=O)[C@H]3C[C@H](CN3C(=O)NC4=CC=C(C=C4)Cl)O |
Kanonische SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NC(=O)C3CC(CN3C(=O)NC4=CC=C(C=C4)Cl)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
EMD-503982; EMD 503982; EMD503982 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















